Spectral Data of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide
Spectral Data of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride
Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities. The specific substitution pattern of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride makes it a valuable synthon for introducing a decorated pyrazole moiety into larger molecules. The carbonyl chloride group provides a reactive handle for nucleophilic substitution, allowing for the facile construction of amides, esters, and other derivatives. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the unambiguous structural elucidation of its downstream products.
This guide is structured to provide a deep, practical understanding of the spectral properties of this important molecule. We will begin by detailing the predicted spectral data, followed by a discussion of the underlying principles and comparative data that inform these predictions. Finally, we will provide detailed experimental protocols for its synthesis and spectral analysis.
Predicted Spectral Data
The following sections detail the predicted NMR, IR, and MS data for 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride. These predictions are based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride in a standard deuterated solvent such as CDCl₃ are presented below.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct singlets, corresponding to the three different types of protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 | Singlet | 1H | C3-H | The proton at the C3 position of the pyrazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent nitrogen and the carbonyl chloride group. |
| ~ 4.1 | Singlet | 3H | N1-CH₃ | The methyl group attached to the N1 of the pyrazole ring is typically found in this region. |
| ~ 2.4 | Singlet | 3H | C4-CH₃ | The methyl group at the C4 position will be a singlet and is expected to be in a typical allylic/benzylic region. |
2.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all the carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C=O | The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this region. |
| ~ 145 | C5 | The C5 carbon, attached to the carbonyl chloride, will be significantly deshielded. |
| ~ 140 | C3 | The C3 carbon, bearing a proton, will be a deshielded aromatic carbon. |
| ~ 115 | C4 | The C4 carbon, substituted with a methyl group, will be more shielded than the other ring carbons. |
| ~ 38 | N1-CH₃ | The N-methyl carbon is expected in this region. |
| ~ 12 | C4-CH₃ | The C-methyl carbon will be in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is predicted to be dominated by a very strong absorption from the carbonyl group.
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 1785 | Very Strong | C=O stretch | The carbonyl stretching frequency of an acyl chloride is characteristically high due to the inductive effect of the chlorine atom.[1][2] |
| ~ 3100 | Weak | C-H stretch (aromatic) | C-H stretching of the pyrazole ring proton. |
| ~ 2950 | Weak | C-H stretch (aliphatic) | C-H stretching of the methyl groups. |
| ~ 1550 | Medium | C=N, C=C stretch | Pyrazole ring stretching vibrations. |
| ~ 750 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretch is expected in this region.[2] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Rationale |
| 172/174 | [M]⁺ | Molecular ion peak, with the M+2 peak having approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |
| 137 | [M - Cl]⁺ | Loss of the chlorine radical to form a stable acylium ion. This is often a prominent peak in the mass spectra of acyl chlorides.[3] |
| 109 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion to form a pyrazole cation. |
| 94 | [C₄H₆N₂]⁺ | Fragmentation of the pyrazole ring. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride and the acquisition of its spectral data. As a reactive compound, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential.
Synthesis
The synthesis of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride is typically a two-step process starting from a suitable precursor. A plausible synthetic route is outlined below.
Diagram of the Synthetic Workflow:
Caption: Synthetic conversion of the carboxylic acid to the acyl chloride.
Step 1: Synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
While a specific, detailed protocol for this exact molecule is not widely published, a general method can be adapted from the synthesis of similar pyrazole carboxylic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrazole ester (e.g., ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate) in a suitable solvent such as ethanol.
-
Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation.[5][6]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 1,4-dimethyl-1H-pyrazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Add a few drops of N,N-dimethylformamide (DMF) as a catalyst. Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) or oxalyl chloride dropwise.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas ceases and the solid dissolves.
-
Isolation: Remove the excess reagent and solvent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification due to its reactivity.
Spectral Data Acquisition
3.2.1. NMR Spectroscopy
Due to the moisture sensitivity of acyl chlorides, all glassware must be thoroughly dried, and anhydrous deuterated solvents should be used.[8]
-
Sample Preparation: In a glovebox or under an inert atmosphere, dissolve a small amount (5-10 mg) of the freshly prepared acyl chloride in an anhydrous deuterated solvent (e.g., CDCl₃) in a dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
3.2.2. IR Spectroscopy
Care must be taken to protect the sample from atmospheric moisture, which would hydrolyze the acyl chloride back to the carboxylic acid.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two dry salt plates (e.g., NaCl or KBr) in a dry environment (e.g., a glovebox).[1][9] For a solid sample, a Nujol mull can be prepared.[9]
-
Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.
Diagram of IR Sample Preparation:
Sources
- 1. youtube.com [youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
